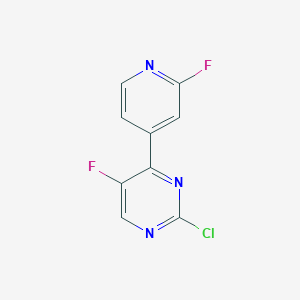

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)-

Übersicht

Beschreibung

“Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)-” is a derivative of pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position, making it useful for synthesizing linear molecules .

Synthesis Analysis

This compound can be synthesized from 2,4-Dichloro-5-fluoropyrimidine . One method involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . Another method involves reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis

The molecular structure of this compound is derived from pyrimidine, an aromatic heterocyclic 6-membered ring with two nitrogen atoms at positions 1 and 3 . It also has a fluorine and a chlorine substituent at the para-position .Chemical Reactions Analysis

This compound can be used as a starting material to synthesize various derivatives. For instance, it can be used to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors . It can also be used to synthesize 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a scaffold, which is used in the preparation of potent deoxycytidine kinase inhibitors .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 37-41 °C (lit.) . Its empirical formula is C4HCl2FN2 and its molecular weight is 166.97 .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds imparts a strong electron-withdrawing effect, which can alter reactivity and stability2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine serves as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .

Radiopharmaceuticals

The compound is utilized in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents in radiobiology. These agents can be used for local radiotherapy of cancer, providing a way to visualize and target cancerous tissues .

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine can be used to synthesize compounds with herbicidal activity, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Medicinal Chemistry

The compound is a key intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into 5-fluoro-2-amino pyrimidines , which are important scaffolds in medicinal chemistry. These scaffolds can be further modified to create drugs with specific therapeutic effects .

P2X7 Receptor Antagonists

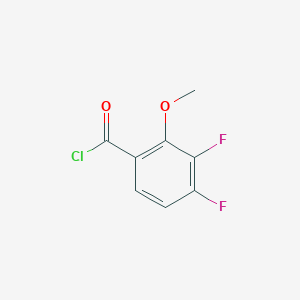

It serves as an intermediate in the synthesis of benzamide scaffolds that act as potent antagonists against P2X7 receptors. These receptors are involved in inflammation and pain, and antagonists can be used to treat conditions related to these processes .

JAK2 Kinase Inhibitors

2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine: is used to prepare inhibitors of the JAK2 kinase, which plays a role in various signaling pathways related to cell growth and survival. Inhibitors of this kinase have potential applications in the treatment of myeloproliferative disorders .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-(2-fluoropyridin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N3/c10-9-14-4-6(11)8(15-9)5-1-2-13-7(12)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKRLCJKJYGCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC(=NC=C2F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 2-chloro-5-fluoro-4-(2-fluoro-4-pyridinyl)- | |

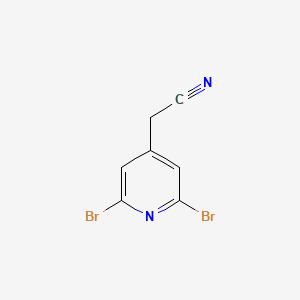

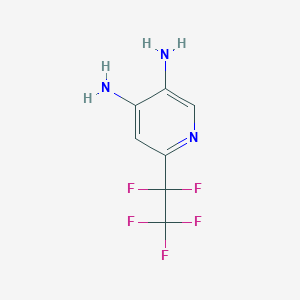

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)

![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)

![Dithieno[3,2-c:2',3'-e]oxepine-4,6-dione](/img/structure/B1445906.png)